molecular formula C21H16N4O4S B11369076 methyl 2-(2-(4-oxo-6-phenylthieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamido)benzoate

methyl 2-(2-(4-oxo-6-phenylthieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamido)benzoate

Cat. No.: B11369076
M. Wt: 420.4 g/mol
InChI Key: POTUPQYQVGKVNM-UHFFFAOYSA-N
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Description

METHYL 2-(2-{4-OXO-6-PHENYL-3H,4H-THIENO[2,3-D][1,2,3]TRIAZIN-3-YL}ACETAMIDO)BENZOATE is a complex organic compound featuring a thieno[2,3-d][1,2,3]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(2-{4-OXO-6-PHENYL-3H,4H-THIENO[2,3-D][1,2,3]TRIAZIN-3-YL}ACETAMIDO)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d][1,2,3]triazine core, followed by the introduction of the phenyl group and the acetylamido moiety. The final step involves esterification to form the methyl benzoate derivative. Common reagents used in these reactions include acetic anhydride, phenylhydrazine, and methyl benzoate .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of catalysts and controlled reaction environments can also improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(2-{4-OXO-6-PHENYL-3H,4H-THIENO[2,3-D][1,2,3]TRIAZIN-3-YL}ACETAMIDO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

METHYL 2-(2-{4-OXO-6-PHENYL-3H,4H-THIENO[2,3-D][1,2,3]TRIAZIN-3-YL}ACETAMIDO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-(2-{4-OXO-6-PHENYL-3H,4H-THIENO[2,3-D][1,2,3]TRIAZIN-3-YL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-d][1,2,3]triazine derivatives and related heterocyclic compounds. Examples include:

Uniqueness

METHYL 2-(2-{4-OXO-6-PHENYL-3H,4H-THIENO[2,3-D][1,2,3]TRIAZIN-3-YL}ACETAMIDO)BENZOATE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structural complexity and reactivity make it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C21H16N4O4S

Molecular Weight

420.4 g/mol

IUPAC Name

methyl 2-[[2-(4-oxo-6-phenylthieno[2,3-d]triazin-3-yl)acetyl]amino]benzoate

InChI

InChI=1S/C21H16N4O4S/c1-29-21(28)14-9-5-6-10-16(14)22-18(26)12-25-20(27)15-11-17(30-19(15)23-24-25)13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,22,26)

InChI Key

POTUPQYQVGKVNM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C3=C(N=N2)SC(=C3)C4=CC=CC=C4

Origin of Product

United States

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